2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol
Overview
Description
“2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol” is a chemical compound with the molecular formula C14H12N2OS . It has a molecular weight of 256.33 . The IUPAC name for this compound is 2-[4-(methylamino)phenyl]-1,3-benzothiazol-6-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12N2OS/c1-15-10-4-2-9(3-5-10)14-16-12-7-6-11(17)8-13(12)18-14/h2-8,15,17H,1H3 . The canonical SMILES representation is CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The compound has a topological polar surface area .Scientific Research Applications
PET Imaging in Neurodegenerative Diseases
2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol, when labeled, such as with [11C], serves as a critical PET imaging tracer. It is particularly utilized for the in vivo measurement of cerebral amyloid load in Alzheimer's disease (AD), aiding in the differentiation of AD from other forms of dementia like frontotemporal dementia (FTD) due to its high affinity for amyloid plaques (Engler et al., 2007). This compound's utility extends beyond diagnostic applications to potentially facilitating the monitoring of disease progression and the efficacy of amyloid-targeting therapies.
Pharmacokinetics and Biodistribution
Research on the pharmacokinetics and biodistribution of compounds structurally similar to 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol, such as 11C-BTA-1, a thioflavin-T derivative, has been instrumental in understanding their behavior in the human body. Studies highlight the compound's biodistribution, dosimetry, and safety profile, providing essential insights for clinical PET imaging applications in AD. For instance, the study by Thees et al., 2007 emphasizes the critical organ involvement and radiation dose estimates, ensuring the safe application of these tracers in humans.
Diagnostic and Differential Diagnostic Applications
The ability of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol derivatives to bind to amyloid plaques enables their use in distinguishing between Alzheimer's disease and other neurodegenerative conditions. For example, voxel-based analysis of PET amyloid ligand [11C]PIB uptake has been used to identify brain regions with significant increases in amyloid accumulation in AD patients compared to healthy controls, offering a map of amyloid pathology distribution that correlates with postmortem studies (Kemppainen et al., 2006).
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
2-[4-(methylamino)phenyl]-1,3-benzothiazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-15-10-4-2-9(3-5-10)14-16-12-7-6-11(17)8-13(12)18-14/h2-8,15,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAQXZBSGZUUNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol | |
CAS RN |
566169-93-5 | |
Record name | 2-(4'-Methylaminophenyl)-6-hydroxybenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0566169935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4'-METHYLAMINOPHENYL)-6-HYDROXYBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6396E6G8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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